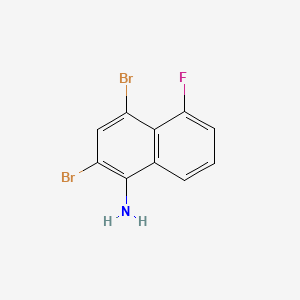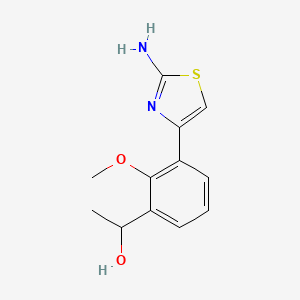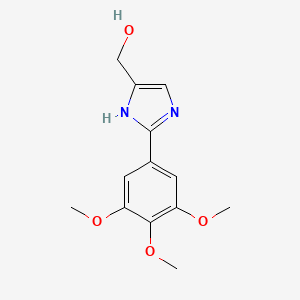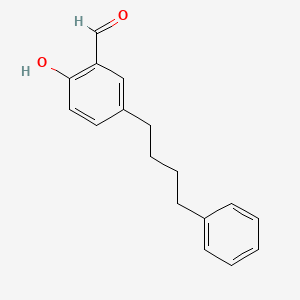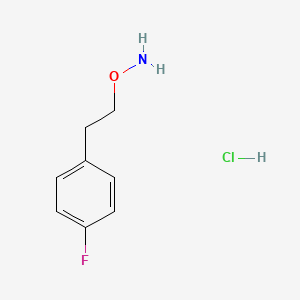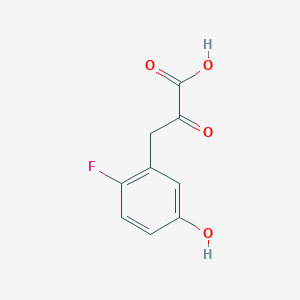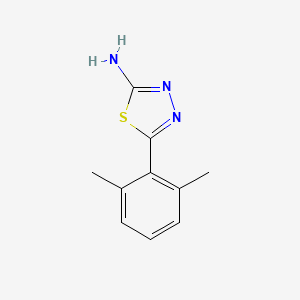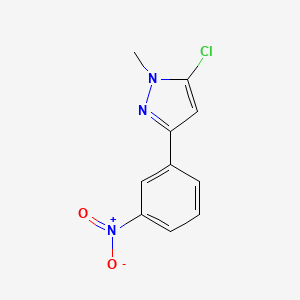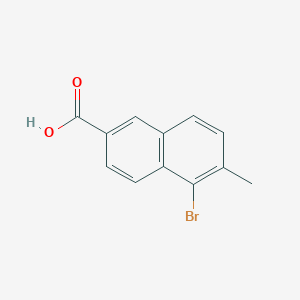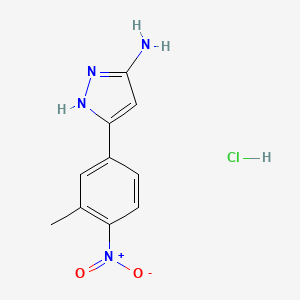
3-Amino-5-(3-methyl-4-nitrophenyl)pyrazole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32876578 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876578 involves several steps, starting with the preparation of the core structureThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of MFCD32876578 is designed to be efficient and scalable. The process involves large-scale reactions under controlled conditions to produce the compound in bulk. The preparation method is simple and easy to implement, making it suitable for industrial large-scale production .
Chemical Reactions Analysis
Types of Reactions
MFCD32876578 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of MFCD32876578, while reduction may produce a more reduced form.
Scientific Research Applications
MFCD32876578 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of MFCD32876578 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to MFCD32876578 include:
- Triazolo ring compounds
- Methanesulfonate derivatives
- Other heterocyclic compounds with similar core structures
Uniqueness
While other similar compounds may share some properties, MFCD32876578’s specific structure and functional groups give it distinct advantages in certain applications .
Properties
Molecular Formula |
C10H11ClN4O2 |
|---|---|
Molecular Weight |
254.67 g/mol |
IUPAC Name |
5-(3-methyl-4-nitrophenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H10N4O2.ClH/c1-6-4-7(2-3-9(6)14(15)16)8-5-10(11)13-12-8;/h2-5H,1H3,(H3,11,12,13);1H |
InChI Key |
MZBKNEDRMXBPFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=NN2)N)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


